5-(3-methyl-3H-diazirin-3-yl)pentanoic acid

Description

Structural Characteristics and Nomenclature

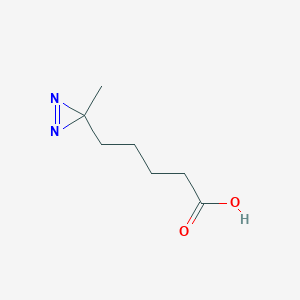

The molecular formula of this compound is $$ \text{C}7\text{H}{12}\text{N}2\text{O}2 $$, with a diazirine ring (a three-membered cyclo-$$ \text{N}_2\text{C} $$) substituted at the 3-position with a methyl group and a pentanoic acid chain (Fig. 1). The SMILES notation CC1(N=N1)CCCCC(=O)O highlights the methyl-diazirine core ($$ \text{C}(N=N) $$) connected via a five-carbon aliphatic chain to a carboxylic acid terminus.

Key structural features include:

- Diazirine Ring Hybridization : The central carbon in the diazirine ring exhibits $$ \text{sp}^2 $$-hybridization, as demonstrated by X-ray crystallography and computational studies. This planar geometry facilitates conjugation with adjacent $$ \pi $$-systems, enhancing photostability and enabling red-shifted activation wavelengths.

- Side-Chain Flexibility : The pentanoic acid moiety provides solubility in aqueous buffers while maintaining compatibility with organic solvents, a critical feature for biological applications.

Predicted collision cross-section (CCS) values for common adducts (Table 1) reveal insights into its gas-phase behavior during mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.09715 | 140.2 |

| [M+Na]+ | 179.07909 | 150.3 |

| [M-H]- | 155.08259 | 141.1 |

| [M+NH4]+ | 174.12369 | 155.0 |

Table 1. Collision cross-section data for this compound adducts.

Historical Development in Diazirine Chemistry

Diazirines emerged in the 1960s as photolabile carbene precursors, but early synthetic routes suffered from low yields and limited functional group tolerance. The Graham reaction—a two-step process involving ketone oximation followed by oxidative ring closure—dominated early diazirine synthesis. However, these methods struggled with sterically hindered substrates like aliphatic carboxylic acids.

Advances in cross-coupling catalysis enabled the modular assembly of diazirine-containing molecules. The Suzuki–Miyaura reaction, optimized for aryl diazirines in 2018, allowed direct coupling of boronic acids to diazirine-bearing aryl halides. While this compound itself is not aromatic, these methodologies informed the development of its aliphatic analog through:

- Diaziridine Intermediates : Treatment of ketones with hydroxylamine-O-sulfonic acid yielded diaziridines, which were oxidized to diazirines using iodine or lead tetraacetate.

- Side-Chain Engineering : Introduction of the pentanoic acid chain via alkylation of methyl-diazirine precursors, leveraging Mitsunobu or nucleophilic substitution reactions.

Role in Modern Photoreactive Probe Design

Diazirines are indispensable in photoaffinity labeling (PAL), where they enable covalent capture of transient molecular interactions. The pentanoic acid derivative addresses two key limitations of traditional aryl diazirines:

- Reduced Steric Hindrance : The aliphatic chain minimizes perturbation of target binding pockets compared to bulky aryl groups. This aligns with the "Nested" probe design philosophy, where the photoreactive group occupies minimal spatial volume.

- Extended Activation Wavelengths : Conjugation between the diazirine’s $$ \text{sp}^2 $$-hybridized carbon and the carboxylate group (via hyperconjugation) red-shifts the activation spectrum. Recent studies demonstrate direct photolysis using >450 nm light, reducing phototoxicity in live-cell imaging.

Applications include:

- Protein-Protein Interaction Mapping : The carboxylic acid moiety facilitates bioconjugation to amines via EDC/NHS chemistry, enabling site-specific labeling of antibodies or enzymes.

- Metabolic Incorporation : Esterified analogs serve as "clickable" probes for tracking lipid metabolism in vivo, with the diazirine enabling crosslinking upon UV exposure.

Properties

CAS No. |

25080-63-1 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-(3-methyldiazirin-3-yl)pentanoic acid |

InChI |

InChI=1S/C7H12N2O2/c1-7(8-9-7)5-3-2-4-6(10)11/h2-5H2,1H3,(H,10,11) |

InChI Key |

KYSOOSILWHMRGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid typically involves the formation of the diazirine ring followed by the attachment of the pentanoic acid chain. One common synthetic route includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(3-methyl-3H-diazirin-3-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its photo-crosslinking properties make it valuable for studying protein-protein interactions, mapping active sites in enzymes, and investigating cellular processes. In industry, it is used in the development of new materials and as a tool for studying complex biochemical pathways .

Mechanism of Action

The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property is exploited in photo-crosslinking experiments to capture transient interactions and study molecular dynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine Derivatives

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Aromatic diazirine with a trifluoromethyl and phenyl substituent.

- Key Properties :

| Parameter | 5-(3-Methyl-3H-diazirin-3-yl)pentanoic Acid | 3-Trifluoromethyl-3-phenyldiazirine (TPD) |

|---|---|---|

| Photolysis Products | Carbene intermediates | 65% carbene, 35% diazo isomer |

| Thermal Stability | Not reported | Stable at 75°C for 30 min |

| Synthetic Yield | Not specified | 60% overall yield |

| Applications | Photoaffinity labeling | Photochemical probe synthesis |

Key Contrast: While both compounds are photolabile, TPD’s trifluoromethyl group enhances carbene stability and reactivity, making it superior for controlled crosslinking. The pentanoic acid chain in the target compound facilitates conjugation to biomolecules .

Sulfur-Containing Pentanoic Acids

5-(1-Oxido-1,2-dithiolan-3-yl)pentanoic Acid (β-Lipoic Acid)

- Structure: Dithiolane ring fused to pentanoic acid.

- Key Properties: Undergoes redox cycling (dithiolane ↔ dithiol) . Electrooxidation converts it to 5-(1-oxodithiolan-3-yl)pentanoic acid via a two-electron process .

| Parameter | This compound | β-Lipoic Acid |

|---|---|---|

| Reactive Group | Diazirine | Dithiolane |

| Primary Reactivity | Light-induced carbene formation | Redox cycling |

| Biological Role | Artificial crosslinker | Antioxidant cofactor |

Key Contrast: The diazirine’s photochemical reactivity contrasts with the redox-driven activity of dithiolanes. Diazirines are synthetic tools, whereas dithiolanes like β-lipoic acid are endogenous metabolites .

Nitrogen Heterocycle-Modified Pentanoic Acids

(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid

- Structure: Thiazole ring linked via an amide bond to a branched pentanoic acid.

- Key Properties :

| Parameter | This compound | Thiazole-Modified Acid |

|---|---|---|

| Heterocycle | Diazirine | Thiazole |

| Functional Groups | Carboxylic acid | Carboxylic acid, amide |

| Applications | Photoaffinity labeling | Drug design (e.g., kinase inhibitors) |

Key Contrast : Thiazole’s aromaticity and hydrogen-bonding capacity make it suited for targeted molecular interactions, unlike the transient reactivity of diazirines .

Pyrimidine-Modified Pentanoic Acids

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic Acid (Damvar)

- Structure: Pyrimidine ring with amino and hydroxyl groups attached to pentanoic acid.

| Parameter | This compound | Damvar |

|---|---|---|

| Heterocycle | Diazirine | Pyrimidine |

| Reactivity | Photochemical | Enzymatic/nucleophilic |

| Applications | Crosslinking probes | Nucleic acid research |

Key Contrast : Pyrimidine derivatives mimic natural nucleotides, whereas diazirines are purely synthetic crosslinkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.